![molecular formula C15H20N4O2 B7516521 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide, also known as MIV-150, is a small molecule that has been extensively studied for its potential as a microbicide. Microbicides are compounds that can be used to prevent the transmission of sexually transmitted infections (STIs), including HIV. MIV-150 has been shown to be effective against a range of STIs, and research into its potential as a microbicide is ongoing.
Mecanismo De Acción
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and other viruses. By inhibiting reverse transcriptase, 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide prevents the virus from replicating and spreading.
Biochemical and Physiological Effects:
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide has been shown to be well-tolerated in animal studies and has not been associated with any significant toxic effects. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide is that it has been extensively studied in vitro and in animal models, making it a well-characterized compound for use in lab experiments. However, one limitation is that its effectiveness as a microbicide in humans has not yet been fully established, and further clinical trials are needed.
Direcciones Futuras
There are several potential future directions for research into 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide. One area of focus is the development of new formulations of the compound that could enhance its effectiveness as a microbicide. Another area of interest is the use of 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide in combination with other microbicides or antiretroviral drugs to enhance its effectiveness against HIV and other STIs. Additionally, further clinical trials will be needed to fully establish the safety and efficacy of 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide as a microbicide in humans.
Métodos De Síntesis
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxybenzyl alcohol with 1-methylimidazole in the presence of a base, followed by the addition of 3-chloropropanoic acid. The resulting compound is then treated with ammonia to yield 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide.
Aplicaciones Científicas De Investigación
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide has been extensively studied for its potential as a microbicide. In vitro studies have shown that it is effective against a range of STIs, including HIV, herpes simplex virus (HSV), and human papillomavirus (HPV). In animal studies, 3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide has been shown to prevent vaginal transmission of HIV and HSV.
Propiedades
IUPAC Name |
3-[[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-19-10-9-18-15(19)14(17-8-7-13(16)20)11-5-3-4-6-12(11)21-2/h3-6,9-10,14,17H,7-8H2,1-2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJZIDAYZNPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2OC)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


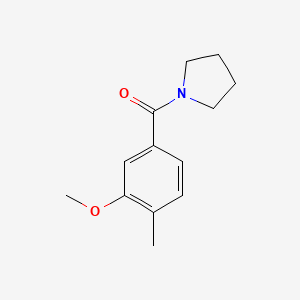

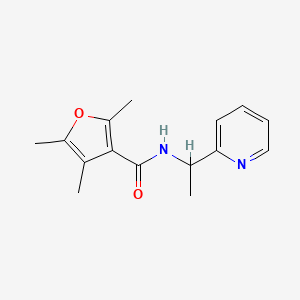

![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)

![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
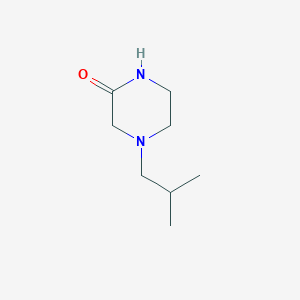
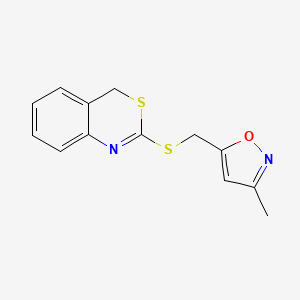

![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
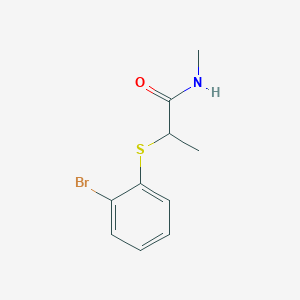
![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)